Home > Products > Screening Compounds P57928 > Lenalidomide-C6-acid
Lenalidomide-C6-acid -

Lenalidomide-C6-acid

Catalog Number: EVT-14914609
CAS Number:
Molecular Formula: C20H25N3O5
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lenalidomide-C6-acid is a derivative of lenalidomide, a well-known immunomodulatory drug that belongs to the class of thalidomide analogs. This compound exhibits significant anti-inflammatory, anti-angiogenic, and antineoplastic properties, making it valuable in the treatment of various hematological malignancies such as multiple myeloma and myelodysplastic syndromes. The modification at the C6 position enhances its biological activity and selectivity for specific targets within the body.

Source

Lenalidomide-C6-acid is synthesized from lenalidomide through specific chemical modifications, particularly at the C6 position. The synthesis process involves several steps that include bromination and subsequent reactions to achieve the desired compound .

Classification

Lenalidomide-C6-acid is classified as an immunomodulatory drug. It is part of a broader category of compounds known as cereblon modulators, which interact with the CRL4 CRBN E3 ubiquitin ligase complex to exert their effects on cellular processes .

Synthesis Analysis

Methods

The synthesis of Lenalidomide-C6-acid typically involves several key steps:

  1. Bromination: The initial step often includes bromination of lenalidomide or its precursors using reagents like N-bromosuccinimide in the presence of radical initiators.
  2. Cyclization: The brominated intermediate undergoes cyclization with 3-aminopiperidine-2,6-dione to form the desired compound.
  3. Reduction: Subsequent reduction processes may involve catalysts such as iron powder and ammonium chloride to yield the final product.

Technical Details

The industrial production of Lenalidomide-C6-acid emphasizes environmentally friendly practices, utilizing non-toxic solvents and optimizing reaction conditions to maximize yield and minimize hazardous waste. Techniques such as Design of Experiments (DoE) are employed for process optimization.

Molecular Structure Analysis

Structure

The molecular structure of Lenalidomide-C6-acid can be described by its molecular formula C19H25N3O4C_{19}H_{25}N_{3}O_{4} and a molecular weight of approximately 359.4 g/mol.

Structural Data

  • IUPAC Name: 3-[7-(6-hydroxyhexylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
  • InChI Key: QXSZVUDEOJQAQK-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCO

This structure highlights the modifications at the C6 position, which are critical for its enhanced activity compared to its parent compound, lenalidomide .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C6-acid can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form oxides or other functional groups.
  • Reduction: Reduction reactions typically convert nitro groups to amines.
  • Substitution: Halogen substitution reactions can occur, allowing for further functionalization of the molecule.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Iron powder and ammonium chloride for nitro group reductions.
  • Substitution Reagents: Sodium azide or thiourea for nucleophilic substitutions.

Major products from these reactions include various derivatives that retain or enhance biological activity.

Mechanism of Action

Lenalidomide-C6-acid exerts its therapeutic effects primarily through modulation of the CRL4 CRBN E3 ubiquitin ligase complex. It binds to cereblon, altering substrate specificity which leads to the ubiquitination and degradation of specific transcription factors like IKZF1 and IKZF3. This mechanism is crucial in inhibiting the survival pathways of multiple myeloma cells.

Additionally, Lenalidomide-C6-acid enhances immune responses by promoting the production of interleukin-2 and interferon-gamma, further contributing to its antitumor effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid compound.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.

Chemical Properties

Lenalidomide-C6-acid exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant data on its reactivity suggests that it can participate in both electrophilic and nucleophilic reactions due to the presence of functional groups within its structure .

Applications

Lenalidomide-C6-acid has several scientific applications:

  • Pharmaceutical Research: Utilized in developing new treatments for hematological cancers.
  • Biological Studies: Investigated for its role in modulating immune responses and cellular signaling pathways.
  • Chemical Synthesis: Serves as a model compound for studying reaction mechanisms in organic chemistry.
Molecular Design & Targeted Protein Degradation Mechanisms

Structural Rationale for Cereblon E3 Ligase Recruitment

Lenalidomide-C6-acid retains the core pharmacophore of lenalidomide, enabling high-affinity binding to the tri-tryptophan pocket within cereblon's (CRBN) C-terminal domain. This binding is characterized by:

  • Glutarimide ring interactions: Hydrogen bonding with His378/380 and van der Waals contacts with Trp386/400 stabilize the ligand-CRBN complex [1] [2].
  • Isoindolinone positioning: The solvent-exposed isoindolinone ring enables neosubstrate recruitment, while the C6-acid linker points away from the binding interface, minimizing steric hindrance [2] [6].
  • Ternary complex formation: Molecular modeling confirms the C6 linker projects through CRBN's solvent-accessible region, facilitating PROTAC ternary complex assembly [4] [9].

Table 1: Key Binding Interactions of Lenalidomide-C6-acid with CRBN

Structural ElementInteraction TypeCRBN ResiduesAffinity (Kd, μM)
Glutarimide ringH-bondingHis380, Trp3860.25–0.45 [2]
Carbonyl group (C4)HydrophobicTrp400-
Isoindolinone ringSolvent exposureN/A-

Linker Chemistry Optimization in PROTAC Design

The hexyl (C6) linker balances flexibility, length, and hydrophobicity to optimize PROTAC efficiency:

  • Length optimization: C6 (6-carbon) spacers enable optimal distance (∼10–15 Å) between CRBN and target protein, promoting productive ubiquitin transfer [4] [8].
  • Rigidity considerations: Linear alkyl chains reduce entropic penalties during ternary complex formation compared to PEG-based linkers [8] [9].
  • Solubility impact: The carboxylic acid terminus enhances aqueous solubility (logP reduction by ∼1.5 units), facilitating bioconjugation [8] [9].

Table 2: Linker Performance Metrics in PROTACs

Linker TypeLength (Atoms)Degradation Efficiency (DC₅₀, nM)Solubility (μM)Ternary Complex Stability
C4 alkyl4>500LowModerate
C6 alkyl650–200MediumHigh
C8 alkyl8100–300LowModerate
PEG412+300–1000HighLow

Isoindolinone Core Modifications for Substrate Specificity

Strategic modifications at the isoindolinone C4/C6 positions tune neosubstrate selectivity:

  • C6-fluorination: 6-Fluoro-lenalidomide derivatives enhance degradation of therapeutic targets (IKZF1/IKZF3/CK1α) while reducing off-target effects (e.g., SALL4 degradation linked to teratogenicity) [3] [10].
  • Electronic effects: Electron-withdrawing groups (e.g., -F, -Cl) at C6 increase electrophilicity, promoting stronger hydrogen bonding with neosubstrate β-hairpin degrons [3].
  • Steric exclusion: Bulky C7 substituents disrupt interactions with non-therapeutic zinc finger proteins like PLZF [3] [9].

Table 3: Impact of Isoindolinone Modifications on Substrate Degradation

Modification PositionFunctional GroupIKZF1 Degradation (EC₅₀, nM)SALL4 Degradation (EC₅₀, nM)Selectivity Ratio (IKZF1:SALL4)
None (Lenalidomide)H2505001:2
C6-F100>10,000>100:1
C5-F>1,0003001:0.3
C4-NH₂1501,0001:6.7

Acid Functionalization Strategies for Conjugation Compatibility

The terminal carboxylic acid enables diverse bioconjugation via amide, ester, or acyl hydrazone bonds:

  • Carbodiimide coupling: Reacts with primary amines on target protein ligands (e.g., kinase inhibitors) using EDC/NHS chemistry, yielding stable amide bonds [4] [8].
  • Solubility enhancement: The ionizable carboxylic acid (pKa ∼4.5) improves solubility in aqueous buffers (up to 5 mM vs. <1 mM for non-acid analogs) [8] [9].
  • Orthogonal conjugation: Selective reactions with amine-containing warheads avoid side reactions with the glutarimide or isoindolinone rings [8] [9].

Properties

Product Name

Lenalidomide-C6-acid

IUPAC Name

7-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]heptanoic acid

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C20H25N3O5/c24-17-10-9-16(19(27)22-17)23-12-14-13(20(23)28)6-5-7-15(14)21-11-4-2-1-3-8-18(25)26/h5-7,16,21H,1-4,8-12H2,(H,25,26)(H,22,24,27)

InChI Key

YEOPNJABOAOYEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.